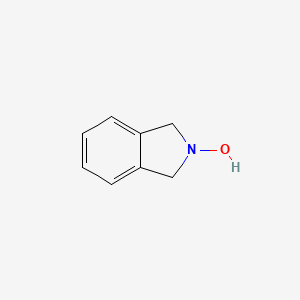

Isoindolin-2-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLCYGTZYZLOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720193 | |

| Record name | 1,3-Dihydro-2H-isoindol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42772-99-6 | |

| Record name | 1,3-Dihydro-2H-isoindol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Isoindolin 2 Ol and Its Analogs

Classical and Established Synthetic Routes to the Isoindolin-2-ol Core

Traditional methods for the synthesis of the isoindolinone core often rely on the cyclization or reduction of readily available starting materials like ortho-substituted benzoic acids or phthalimides. One of the most established methods involves the selective reduction of N-substituted phthalimides. This can be achieved using various reducing agents, where one of the two carbonyl groups is converted into a hydroxyl group, which can then be further manipulated.

Another classical approach begins with 2-benzoylbenzoic acid derivatives. For instance, a scalable synthesis of chlorthalidone, a drug containing the isoindolinone core, starts from 2-(4-chlorobenzoyl)benzoic acid. mdpi.com This is first reacted with hydroxylamine (B1172632) hydrochloride to form a benzoxazinone, which then undergoes a ring contraction using zinc dust in acetic acid to yield the phthalimidine (isoindolinone) structure. mdpi.com More recently, an efficient, one-pot, metal-free method has been developed for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate (CSI) and various alcohols. nih.gov This reaction proceeds under mild conditions and produces the desired products in high yields. nih.gov Additionally, the reaction of 3-alkylidenephthalides with primary amines, often assisted by ultrasonic irradiation, provides a high-yield route to 3-hydroxyisoindolin-1-ones, which are versatile precursors for further synthetic transformations. nih.gov

Modern Transition Metal-Catalyzed Approaches in this compound Synthesis

In the last few decades, transition metal catalysis has revolutionized the synthesis of complex organic molecules, and isoindolinone construction is no exception. researchgate.net These methods often utilize C-H activation, cross-coupling, and annulation strategies to build the isoindolinone framework with high efficiency, atom economy, and functional group tolerance. researchgate.netnih.gov A common strategy involves the use of N-substituted benzamides bearing a directing group that facilitates ortho-C–H functionalization by a transition metal catalyst. nih.gov

Rhodium(III) catalysis has emerged as a powerful tool for isoindolinone synthesis, primarily through C-H activation pathways. researchgate.net These reactions are valued for their mild conditions, high efficiency, and broad functional group compatibility. researchgate.net A notable example is the Rh(III)-catalyzed oxidative cyclization of oxazolines with cyclopropanols. acs.orgnih.gov This process remarkably involves the cleavage of three chemical bonds and the formation of three new bonds (C–N, C–C, and C–O) in a single step, providing structurally diverse isoindolinones. acs.orgnih.govacs.org

Another strategy involves the [4+1] cyclization of benzamides with propargyl alcohols, where the propargyl alcohol serves as a one-carbon unit to complete the lactam ring. researchgate.net This method allows for the synthesis of isoindolinones that possess a quaternary carbon center. researchgate.net Furthermore, Rh(III) catalysts can facilitate three-component reactions; for instance, combining a benzoyl chloride derivative, an aminophenol, and an alkene can yield substituted isoindolinones in a single step under aerobic conditions. nih.gov

| Catalyst System | Substrates | Coupling Partner | Key Features | Reference(s) |

| [Rh(III)] | Oxazolines | Cyclopropanols | Oxidative cyclization; forms three new bonds in one step. | acs.org, nih.gov |

| [Rh(III)] | Benzamides | Propargyl alcohols | [4+1] Annulation; synthesis of quaternary carbon centers. | researchgate.net |

| [Rh(III)] | Benzoyl chlorides, 2-aminophenols | Alkenes | Three-component synthesis in a single step. | nih.gov |

| [Rh(III)] | Benzamides | Dihaloalkanes | C-H/C-X bond functionalization. | researchgate.net |

Copper catalysts, being more abundant and less expensive than noble metals like rhodium and palladium, offer an attractive alternative for isoindolinone synthesis. Copper-catalyzed methods often proceed via intramolecular C-H functionalization. A key example is the intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides. organic-chemistry.orgacs.org In this reaction, the sulfonamide group acts as both a directing group and the functionalizing agent, leading to N-arylsulfonyl-1-arylisoindolinones. organic-chemistry.orgacs.org The sulfonyl protecting group can be subsequently removed to yield the free isoindolinone. acs.org Mechanistic studies suggest that the rate-determining step is not the C-H bond cleavage itself but rather the slow oxidation of a copper π-arene intermediate. acs.org

Copper catalysis is also effective in oxidative annulation reactions. For example, the reaction between N-methoxybenzamides and enynes, using a combination of copper(II) acetate (B1210297) and air as the oxidant, produces a variety of 3,3-disubstituted isoindolinones in good to excellent yields at room temperature. semanticscholar.orgnih.gov

| Catalyst System | Substrates | Reaction Type | Key Features | Reference(s) |

| Cu(OTf)₂ | 2-Benzyl-N-tosylbenzamides | Intramolecular C-H Sulfamidation | Sulfonamide acts as directing group and functionalizing agent. | organic-chemistry.org, acs.org |

| Cu(OAc)₂ / Air | N-Methoxybenzamides and Enynes | Oxidative Annulation | Mild, room temperature conditions for 3,3-disubstituted products. | nih.gov, semanticscholar.org |

| [Cu] | Ugi-4CR products | Deamidative C-C Coupling | Two-step sequence from 2-halobenzoic acids, isocyanides, amines, and aldehydes. | nih.gov |

Beyond rhodium and copper, other transition metals are proving effective for isoindolinone synthesis. Palladium catalysis, in particular, offers a wide range of synthetic possibilities through C-H functionalization strategies. researchgate.net For instance, Pd-catalyzed isocyanide insertion-cyclization reactions of N-methoxy benzamides produce 3-imino-isoindolinones in good yields. nih.gov Another powerful palladium-catalyzed method is the intramolecular Heck-type dearomatization reaction, which can be used to construct complex indoline-fused isoindolinone skeletons containing quaternary stereocenters. nih.gov

Iridium catalysts have also been employed in the oxidative annulation of benzamides. Using cyclopropanols as a C1 synthon, iridium catalysis can achieve the synthesis of diverse isoindolin-1-ones through a sequence of C-H/C-C cleavage and subsequent C-C/C-N bond formation. organic-chemistry.org

| Catalyst System | Substrates | Reaction Type | Key Features | Reference(s) |

| Pd₂(dba)₃ | N-Methoxy benzamides, Isocyanides | Isocyanide Insertion-Cyclization | Forms 3-imino-isoindolinones. | nih.gov |

| Pd(OAc)₂ | 2,3-Disubstituted indoles | Intramolecular Heck-type Dearomatization | Constructs indoline-fused isoindolinones with quaternary centers. | nih.gov |

| [Ir] | Benzamides, Cyclopropanols | Oxidative Annulation | Uses cyclopropanol (B106826) as a C1 synthon. | organic-chemistry.org |

Metal-Free and Organocatalytic Strategies for this compound Framework Assembly

While transition metal catalysis provides powerful synthetic tools, the development of metal-free synthetic protocols is highly desirable, especially for industrial applications, as it avoids the cost and potential toxicity associated with residual metals. rsc.org These strategies often rely on the use of common reagents or organocatalysts to promote the key bond-forming steps. mdpi.com

An efficient metal-free, one-pot synthesis of isoindolinone derivatives has been developed from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate (CSI) in the presence of trifluoroacetic acid. nih.gov This method is advantageous due to its mild conditions, short reaction times, and environmentally friendly nature. nih.gov Another approach involves the direct δ-amination of sp³ C-H bonds using molecular iodine (I₂) as the sole oxidant under transition-metal-free conditions, providing facile access to the core structure. organic-chemistry.org

The Bischler–Napieralski reaction is a classic intramolecular electrophilic aromatic substitution used for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.com The reaction is typically carried out under acidic, dehydrating conditions using reagents such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org

The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring to close the six-membered ring. wikipedia.orgnrochemistry.com While the traditional reaction leads to dihydroisoquinolines, modifications and variations of this cyclization can be applied to create different heterocyclic systems. The core principle of intramolecular cyclization via an activated amide or imine intermediate is a foundational concept that has been adapted in modern synthesis. For example, an "interrupted" Bischler–Napieralski reaction of specific tryptamide substrates has been shown to produce complex tetracyclic spiroindolines, demonstrating the versatility of redirecting classical reaction pathways to generate valuable scaffolds. nih.gov The effectiveness of the cyclization is enhanced by the presence of electron-donating groups on the aromatic ring. nrochemistry.comjk-sci.com

An unfortunate error occurred. Please try again.

Chemical Reactivity and Mechanistic Investigations of Isoindolin 2 Ol

Electrophilic and Nucleophilic Reactions of the Isoindolin-2-ol Moiety

The isoindoline (B1297411) moiety, particularly the nitrogen atom and the hydroxyl group, are key sites for electrophilic and nucleophilic interactions.

The hydroxyl group attached to the nitrogen atom in this compound is expected to exhibit reactivity analogous to other hydroxylamines and alcohols, albeit with potential modifications due to its attachment to the nitrogen center.

Alkylation and Acylation: The hydroxyl group can undergo O-alkylation or O-acylation reactions. For instance, treatment with alkyl halides in the presence of a base, or with acid chlorides or anhydrides, could lead to the formation of O-alkylated or O-acylated derivatives, respectively pressbooks.pubmsu.edu. These reactions typically proceed via nucleophilic attack of the deprotonated hydroxyl group on the electrophilic carbon of the alkylating or acylating agent.

Oxidation: The N-hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it could be oxidized to nitroso or nitro derivatives, or potentially participate in redox reactions characteristic of hydroxylamines nih.gov.

Deprotonation: The hydroxyl proton is acidic and can be removed by a suitable base, generating an N-oxy anion. This anion would be a potent nucleophile, capable of participating in various substitution reactions.

The nitrogen atom in this compound, bearing a hydroxyl group, retains some nucleophilic character and can coordinate with Lewis acids or transition metal catalysts.

Coordination Chemistry: The nitrogen atom, along with the oxygen of the hydroxyl group, can act as a bidentate ligand, coordinating to metal centers. This coordination can influence the reactivity of both the nitrogen and the hydroxyl group, potentially activating them for further transformations or directing catalytic processes core.ac.uk.

Nucleophilic Attack: While the presence of the hydroxyl group might modulate its basicity and nucleophilicity compared to a simple isoindoline, the nitrogen atom can still engage in reactions with strong electrophiles, such as alkyl halides or acylating agents, potentially leading to N-alkylation or N-acylation, although O-alkylation/acylation might be favored under certain conditions.

Cycloaddition and Annulation Reactions Involving this compound

The isoindoline scaffold is known to participate in various cycloaddition and annulation reactions, and the presence of the N-hydroxyl group could influence or enable specific pathways.

Intramolecular Diels-Alder (IMDA) reactions are powerful tools for constructing complex cyclic systems. While specific examples involving this compound are not extensively documented, the isoindoline framework is amenable to such transformations when appropriately functionalized.

Scaffold Participation: The aromatic ring of the isoindoline moiety, or a suitably tethered diene/dienophile system attached to the isoindoline core, could participate in IMDA reactions. For example, studies on related isoindole and isoindoline derivatives have shown their ability to engage in [4+2] cycloadditions with various dienophiles, leading to fused polycyclic systems researchgate.netbeilstein-journals.org. The N-hydroxyl group might influence the electronic properties of the isoindoline ring, potentially affecting its reactivity as a diene or dienophile component. Research on isoindolinone derivatives has demonstrated their participation in acid-catalyzed intramolecular formal [4+2] cycloadditions, forming spirocyclic structures researchgate.net.

Rearrangement Pathways and Transformations

This compound is anticipated to undergo various rearrangement reactions, particularly those involving cascade sequences that leverage the reactivity of both the isoindoline core and the N-hydroxyl functionality.

Cascade reactions, involving a sequence of transformations occurring in a single pot, are significant in complex molecule synthesis. The N-hydroxyl group, in conjunction with the isoindoline scaffold, could facilitate such processes.

Dehydration and Addition Sequences: Analogous to reactions involving hydroxyl groups on carbon atoms, the N-hydroxyl group could potentially undergo dehydration under acidic conditions, possibly leading to reactive intermediates. For instance, studies on related isoindolinone systems have reported cascade dehydration/addition/rearrangement processes involving hydroxyisoindolinones and naphthols, catalyzed by Brønsted acids, leading to the formation of atropisomeric scaffolds rsc.org. These reactions typically initiate with the dehydration of the hydroxyl group, followed by addition and subsequent rearrangement steps.

Rearrangement of Isoindoline Systems: The isoindoline skeleton itself can undergo skeletal rearrangements. For example, a stereospecific skeletal rearrangement of isoindoline to tetrahydroisoquinoline has been reported under Appel reaction conditions, involving aziridine (B145994) intermediates clockss.org. While this specific example does not directly involve an N-hydroxyl group, it highlights the potential for the isoindoline core to participate in complex rearrangement pathways. Furthermore, cascade reactions involving hydrozirconation followed by iminium ion addition have been developed for the synthesis of functionalized isoindolinones, demonstrating the utility of cascade processes in isoindoline chemistry pitt.edu.

Computational and Theoretical Chemistry Studies of Isoindolin 2 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are fundamental for determining the electronic structure and predicting the properties of Isoindolin-2-ol. These methods offer insights into molecular geometry, electronic states, and spectroscopic characteristics.

Molecular geometry optimization using DFT aims to identify the most stable arrangement of atoms in this compound. This process involves calculating the potential energy surface to locate minima corresponding to various conformers. While general DFT studies on molecular geometry optimization are prevalent in the literature researchgate.netarxiv.orgripublication.commdpi.comnih.govnepjol.info, specific computational findings detailing the optimized geometry or identified conformers of this compound were not found in the provided search results. Studies often utilize methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) for such optimizations researchgate.netripublication.com.

The analysis of electronic states, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic properties, such as its ionization potential, electron affinity, and potential for charge transfer ripublication.commalayajournal.orgscirp.orgresearchgate.netirjweb.comresearchgate.netias.ac.in. DFT calculations are commonly used to determine these frontier molecular orbitals and the associated HOMO-LUMO gap, which correlates with chemical stability and reactivity ripublication.comscirp.orgirjweb.com. However, specific HOMO and LUMO energy values or detailed descriptions for this compound were not identified in the retrieved literature.

DFT-based reactivity descriptors, such as electrophilicity, nucleophilicity, chemical hardness, and softness, provide quantitative measures of a molecule's propensity to undergo chemical reactions and its preferred sites of attack researchgate.netnepjol.infoias.ac.inmdpi.comdergipark.org.trscirp.org. These indices are derived from electronic properties like HOMO and LUMO energies. While general methodologies for predicting these indices are well-established researchgate.netnepjol.infoias.ac.inmdpi.comdergipark.org.trscirp.org, specific reactivity profiles or selectivity indices for this compound were not found in the provided search results.

Vibrational analysis, including the simulation and assignment of Infrared (IR) and Raman spectra, helps in identifying functional groups and confirming molecular structures researchgate.netripublication.comnepjol.infoscirp.orgnepjol.infouprm.eduscifiniti.com. DFT calculations are widely used to predict vibrational frequencies and intensities, which are then compared with experimental data researchgate.netripublication.comnepjol.infoscirp.orgnepjol.infoscifiniti.com. Similarly, NMR chemical shift calculations provide insights into the electronic environment of atomic nuclei uprm.edu. The provided search results detail vibrational analyses and chemical shift calculations for various other compounds researchgate.netripublication.comnepjol.infoscirp.orgnepjol.infouprm.eduscifiniti.com, but specific predicted or experimental IR, Raman, or NMR data for this compound were not found.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, allowing for the exploration of conformational landscapes and the investigation of molecular interactions inflibnet.ac.inresearchgate.netvalencelabs.comfrontiersin.org. These simulations can reveal the stability of different conformers and their interconversion pathways. While MD is a powerful tool for conformational sampling inflibnet.ac.inresearchgate.netvalencelabs.comfrontiersin.org, and some studies mention isoindoline (B1297411) derivatives in different contexts googleapis.com, specific MD simulation results pertaining to the conformational space or interactions of this compound were not identified in the provided literature.

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a method used to understand electronic structure in terms of localized bonds and lone pairs, and to quantify delocalization effects and intermolecular interactions, such as hydrogen bonding mdpi.comwisc.eduuni-muenchen.deresearchgate.netuba.arjoaquinbarroso.com. NBO analysis helps in characterizing the nature and strength of interactions through orbital overlap and charge transfer wisc.eduuni-muenchen.deresearchgate.netuba.ar. Despite the availability of general NBO analysis methodologies mdpi.comwisc.eduuni-muenchen.deresearchgate.netuba.arjoaquinbarroso.com, specific NBO analyses or detailed descriptions of intermolecular interactions for this compound were not found in the provided search results.

After a thorough review of available scientific literature through computational searches, no specific studies focusing on the "Reaction Pathway Analysis and Transition State Modeling" of the chemical compound "this compound" were identified. While related isoindoline structures, such as isoindolin-1-ones, have been subjects of computational and theoretical investigations into their reaction mechanisms and selectivities d-nb.infonih.govrsc.org, direct research detailing the reaction pathways and transition states for this compound itself was not found. Consequently, it is not possible to generate the requested content for section 4.4 based on the available information.

Applications of Isoindolin 2 Ol in Complex Molecule Synthesis and Materials Science

Isoindolin-2-ol as a Versatile Synthetic Building Block

The reactivity of the N-hydroxy functionality in this compound and its tautomeric form, isoindole N-oxide, positions it as a valuable intermediate in the synthesis of more complex molecular structures. chim.it This dual reactivity allows for its participation in a variety of chemical transformations, making it an attractive starting point for the assembly of diverse heterocyclic and polycyclic systems.

Role in the Assembly of Heterocyclic Systems

The N-hydroxy group of this compound can act as a nucleophile or be transformed into a reactive nitrone moiety, enabling its use in the construction of various nitrogen-containing heterocycles. Research has shown that isoindole N-oxides, the tautomers of N-hydroxyisoindolines, can be synthesized through methods such as the oxidation of isoindolines. chim.it These N-oxides are valuable precursors in cycloaddition reactions, leading to the formation of new heterocyclic rings. For instance, they can undergo reactions with various dipolarophiles to create isoxazolidine-fused isoindolines.

Furthermore, the development of synthetic routes to novel heterocyclic compounds containing the 1,2,3-triazole ring system has been explored, starting from complex isoindolo[2,1-a]quinazolinones. nih.gov While not directly starting from this compound, these syntheses highlight the utility of the broader isoindoline (B1297411) scaffold in generating diverse heterocyclic structures. The inherent reactivity of the N-hydroxy group in this compound suggests its potential as a precursor to similar complex heterocyclic systems.

Construction of Polycyclic Architectures

The isoindoline framework is a key component in a variety of polycyclic natural products and biologically active molecules. nih.gov Methodologies for constructing polycyclic isoindoline derivatives often involve the annulation of additional rings onto the core structure. While direct applications of this compound in this area are not extensively documented, the reactivity of its N-oxide tautomer in intramolecular cycloadditions presents a viable strategy for the synthesis of complex polycyclic systems. chim.it

For example, intramolecular [3+2] cycloaddition reactions of isoindole N-oxides bearing an appropriately positioned alkene can lead to the formation of intricate, fused polycyclic architectures. This approach offers a powerful tool for accessing complex molecular scaffolds from relatively simple precursors. The synthesis of N-hydroxyisoindolines has been reported through methods like the reverse Cope elimination, providing access to the necessary starting materials for such transformations. acs.org

Catalytic Applications Involving this compound Scaffolds

The unique electronic and steric properties of the isoindoline scaffold make it an attractive platform for the development of novel ligands for metal-catalyzed reactions and as a core structure in organocatalysis.

Ligand Design for Metal-Catalyzed Transformations

While specific examples of this compound itself acting as a ligand are not prevalent in the literature, the broader class of N-oxides has been shown to be effective ligands for various metal ions. nih.gov The oxygen atom of the N-hydroxy group (or the N-oxide tautomer) can act as a Lewis basic site, coordinating to a metal center and influencing its catalytic activity and selectivity. The design of chiral N,N'-dioxides derived from amino acids has led to the development of versatile ligands for a range of metal-catalyzed asymmetric reactions. nih.gov This suggests the potential for developing chiral derivatives of this compound as ligands for asymmetric catalysis. The rigid bicyclic structure of the isoindoline core could provide a well-defined steric environment around the metal center, which is crucial for achieving high enantioselectivity.

Organocatalytic Systems

The field of organocatalysis has seen a surge in the use of small organic molecules to catalyze chemical reactions. N-oxides have emerged as a class of potent organocatalysts, primarily due to the high nucleophilicity of the oxygen atom. nih.gov This property allows them to activate substrates through nucleophilic attack or by acting as a Lewis base. Chiral N,N'-dioxides have been successfully employed as organocatalysts in a variety of asymmetric transformations. nih.gov Although specific studies focusing on this compound as an organocatalyst are limited, its inherent N-hydroxy functionality suggests its potential in this area. Future research could explore the development of chiral this compound derivatives as novel organocatalysts for a range of asymmetric reactions.

Potential in Materials Science Applications

The application of isoindoline derivatives in materials science is an emerging area of research. While specific data on this compound is scarce, related isoindigo derivatives have shown promise in the development of functional organic materials. beilstein-journals.org These materials have been utilized in organic solar cells, sensors, and lithium-ion batteries. beilstein-journals.org The planar and electron-deficient nature of the isoindigo core contributes to its favorable electronic properties.

The incorporation of the this compound scaffold into polymer backbones or as pendant groups could lead to the development of novel functional materials. The N-hydroxy group offers a site for further functionalization or for interaction with other molecules, potentially leading to materials with unique optical, electronic, or self-assembly properties. The exploration of this compound-based polymers and other advanced materials represents a promising avenue for future research.

Based on a comprehensive review of scientific literature, there is currently insufficient publicly available research to generate a detailed article on the chemical compound “this compound” (also known as N-hydroxyisoindoline) specifically within the application areas outlined in your request.

The requested topics are:

Crystal Engineering and Solid-State Properties

Searches for "this compound" and its synonym "N-hydroxyisoindoline" did not yield specific findings related to its integration into polymers, its use as a fluorescent probe or synthetic dye, or its applications in crystal engineering.

The available research predominantly focuses on a closely related but structurally different compound, N-hydroxyphthalimide (also known as 2-hydroxyisoindoline-1,3-dione). This molecule is the oxidized form of this compound, containing two carbonyl groups in the isoindoline ring system. N-hydroxyphthalimide is well-documented as a catalyst and reagent in organic synthesis. Some derivatives of N-hydroxyphthalimide have been investigated as fluorescent probes. rsc.orgresearchgate.net

However, due to the strict requirement to focus solely on "this compound," it is not possible to provide a scientifically accurate and thorough article that adheres to the specified outline. Constructing the article would require extrapolating data from a different compound, which would be scientifically inaccurate, or presenting information that does not exist in the current body of literature.

Advanced Analytical and Spectroscopic Characterization Techniques

X-ray Crystallography for Precise Structural Elucidation

Determining the absolute configuration of chiral molecules is critical, especially if Isoindolin-2-ol possesses stereocenters. X-ray crystallography, particularly when employing anomalous dispersion effects from heavy atoms, can unambiguously assign the absolute configuration (R or S) of a chiral center libretexts.orgic.ac.uk. While this compound itself might not be inherently chiral depending on its specific substitution pattern, if chiral centers are present, X-ray diffraction is a definitive method for their assignment, often correlated with the Cahn-Ingold-Prelog (CIP) rules libretexts.orglibretexts.org. If this compound is synthesized as a racemate, X-ray crystallography of a single crystal can reveal the relative configuration of its stereocenters.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure, dynamics, and electronic environment of molecules in solution and in the solid state. For this compound, various NMR experiments provide complementary information.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure of complex organic molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) connectivities through chemical bonds, typically over two or three bonds. It helps in tracing spin systems within the molecule, confirming adjacent protons princeton.eduemerypharma.comsdsu.eduyoutube.com.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly bonded to carbons (¹H-¹³C one-bond connectivity). This is vital for assigning specific proton signals to their corresponding carbon atoms princeton.eduemerypharma.comsdsu.eduyoutube.comustc.edu.cn.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons separated by two or three bonds (long-range ¹H-¹³C coupling). This technique is invaluable for connecting different fragments of the molecule and confirming assignments, particularly for quaternary carbons or carbons without directly attached protons princeton.eduemerypharma.comsdsu.eduyoutube.comustc.edu.cn.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space correlations between protons that are close in proximity (typically within 5-7 Å), regardless of whether they are bonded. This is crucial for determining stereochemistry and conformational arrangements in solution princeton.edu.

By combining these 2D NMR techniques, researchers can build a comprehensive picture of the molecular connectivity and relative stereochemistry of this compound.

Solid-state NMR (ssNMR) is employed when this compound is in a solid form, such as a crystalline powder or amorphous solid. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to overcome the broadening effects of dipolar couplings and anisotropic chemical shifts inherent in solids, leading to improved spectral resolution preprints.orgnih.govrsc.orgohiolink.edu. ssNMR can provide insights into the local structure, molecular dynamics, and intermolecular interactions in the solid state, complementing X-ray diffraction data. It is particularly useful for characterizing materials where single crystals are difficult to obtain or for studying amorphous forms preprints.orgnih.gov.

Dynamic NMR (DNMR) is used to study molecules undergoing conformational changes or chemical exchange processes on the NMR timescale, often by varying the temperature researchgate.netacs.orgut.eelibretexts.org. If this compound exists as a mixture of conformers in solution, DNMR can identify these conformers and determine the energy barriers for their interconversion. By observing the coalescence of signals at higher temperatures, researchers can deduce information about the rate of these dynamic processes and the activation energies involved, providing insights into the preferred conformations of this compound in solution researchgate.netut.eelibretexts.org.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable insights into the functional groups and structural integrity of this compound by probing molecular vibrations. These techniques are complementary, as they rely on different selection rules, meaning certain vibrations may be active in one technique but not the other, thus offering a more comprehensive spectral fingerprint.

FT-IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment. For this compound, key functional groups expected to yield characteristic absorption bands include the N-hydroxy group and the aromatic isoindoline (B1297411) core. The N-OH stretching vibration typically appears in the region of 3200-3600 cm⁻¹. The presence of the aromatic ring will manifest as C-H stretching vibrations above 3000 cm⁻¹ and characteristic aromatic ring stretching and bending modes in the fingerprint region (below 1500 cm⁻¹). Related isoindolinone compounds have shown O-H/N-H stretching bands in the range of 3277-3394 cm⁻¹ researchgate.net.

Raman spectroscopy, conversely, detects vibrations that cause a change in the molecule's polarizability. It is particularly sensitive to nonpolar bonds and symmetric vibrations. The aromatic ring system of this compound would exhibit strong Raman activity due to its delocalized π-electron system. Symmetric stretching modes of the ring and C-C bonds are expected to be prominent. While specific Raman spectra for this compound were not detailed in the provided search results, related studies on organic molecules highlight the utility of Raman spectroscopy for identifying skeletal vibrations and specific functional group modes iiconservation.orgamericanpharmaceuticalreview.comnih.gov.

Table 6.3.1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Notes |

| N-OH Stretch | 3200-3600 | FT-IR, Raman | Broad band in FT-IR; potentially active in Raman depending on symmetry. |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman | Sharp bands in FT-IR; can be observed in Raman. |

| Aromatic Ring Vibrations | 1450-1650 | FT-IR, Raman | Characteristic skeletal modes, often strong in Raman. |

| C-N Stretch | 1000-1350 | FT-IR, Raman | Can be complex and appear in the fingerprint region. |

| Aromatic Ring Bending | < 900 | FT-IR, Raman | Out-of-plane bending modes are characteristic. |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Weight Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) are common methods used to generate ions from the analyte.

For this compound, mass spectrometry can confirm its molecular weight. One source indicates a molecular weight of 249.66 for the [M+H]⁺ ion, suggesting a molecular formula that results in this mass upon protonation googleapis.com. The molecular ion (M⁺•) or protonated molecule ([M+H]⁺) is the first key piece of information, representing the intact molecule that has gained or lost a charge.

Upon ionization, the molecular ion often possesses excess energy, leading to fragmentation. Fragmentation pathways are typically governed by bond strengths and the stability of the resulting ions and radicals libretexts.orggbiosciences.com. For this compound, potential fragmentation pathways could involve:

Loss of water: The N-OH group could undergo dehydration, leading to a fragment ion with a mass 18 amu less than the molecular ion.

Alpha-cleavage: Cleavage adjacent to the nitrogen atom or within the isoindoline ring structure can occur, generating characteristic fragment ions.

Ring fragmentation: The aromatic and heterocyclic rings can break apart, yielding smaller, characteristic fragments.

Analyzing these fragmentation patterns, often visualized as a mass spectrum with peaks at specific mass-to-charge ratios (m/z) and their relative intensities, allows for the deduction of the molecule's structure. The base peak, representing the most abundant fragment ion, and other significant fragment ions provide crucial structural clues.

Table 6.4.1: Mass Spectrometry Data for this compound

| Ion Type | m/z Value | Description | Source |

| Protonated Mol. | 249.66 | [M+H]⁺ (suggests a molecular weight of approximately 248.65) | googleapis.com |

| Fragment Ion | ~231.66 | Hypothetical: [M+H]⁺ - H₂O (loss of water from N-OH group) | N/A |

| Fragment Ions | Various | Resulting from cleavage of C-N, C-C bonds within the isoindoline ring system | N/A |

UV-Vis Spectroscopy for Electronic Transitions and Solution-Phase Interactions

UV-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within a molecule, typically involving the promotion of electrons from lower energy molecular orbitals (like HOMO) to higher energy orbitals (like LUMO). These transitions are characteristic of chromophores—molecular fragments that absorb light in the UV-Vis region. For this compound, the aromatic isoindoline ring system is a significant chromophore.

The absorption of UV-Vis light by this compound would be related to π→π* transitions within the aromatic system. The presence of the N-OH group might also contribute to n→π* transitions, although these are generally weaker and occur at longer wavelengths compared to π→π* transitions ubbcluj.rouzh.chusp.brvscht.cz. Conjugation effects, extending the delocalized π-electron system, typically lead to absorption at longer wavelengths (bathochromic shift) vscht.cz.

Studies on related compounds suggest absorption bands in the range of 295-351 nm, attributed to n→π* and π→π* transitions researchgate.net. The exact λmax values and the shape of the absorption spectrum can provide information about the electronic environment and potential interactions with the solvent. Changes in solvent polarity, for instance, can influence the energy gap between electronic states, leading to shifts in absorption maxima usp.brvscht.cz.

Table 6.5.1: UV-Vis Spectroscopy Data for this compound

| Chromophore/Transition | Expected λmax (nm) | Type of Transition | Notes | Source |

| Aromatic Ring | ~250-280 | π→π | Characteristic absorption for the isoindoline aromatic system. | ubbcluj.rouzh.ch |

| N-OH Group | ~295-351 | n→π | May contribute to absorption, potentially shifted by conjugation with the aromatic ring. | researchgate.net |

| Conjugated System | Variable | π→π* | Extended conjugation would shift λmax to longer wavelengths. | usp.brvscht.cz |

Note: Specific UV-Vis data for this compound is limited in the provided snippets. The table includes expected transitions based on its structure and data from related compounds.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for separating complex mixtures and assessing the purity of a synthesized compound like this compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their multidimensional variants, including Two-Dimensional Liquid Chromatography (2D-LC), are crucial.

Multidimensional Chromatography (MD-LC/GC) : These techniques enhance separation power by combining two or more independent separation mechanisms. In 2D-LC , the eluent from a first-dimension column is transferred to a second-dimension column, which employs a different stationary phase or mobile phase, or operates under different conditions. This orthogonal separation capability is highly effective for resolving co-eluting compounds and identifying trace impurities that might be missed in one-dimensional separations chromatographyonline.comshimadzu.com.sgamericanpharmaceuticalreview.comnih.govomicsonline.org. Comprehensive 2D-LC (LC×LC) subjects the entire eluent from the first dimension to separation in the second dimension, maximizing peak capacity.

Separation and Purity Assessment : For this compound, chromatographic methods would be used to:

Isolate the target compound: Separating it from starting materials, by-products, and other impurities formed during synthesis.

Determine purity: Quantifying the amount of this compound relative to any remaining impurities. Peak purity can be assessed by comparing spectral data (e.g., UV-Vis or MS) across a chromatographic peak.

Identify impurities: Coupled with detectors like Mass Spectrometry (LC-MS), chromatography can help identify the chemical structures of impurities.

While specific chromatographic conditions for this compound were not detailed, the principles of 2D-LC and multidimensional GC are well-established for achieving high-resolution separations and rigorous purity assessments in chemical analysis chromatographyonline.comshimadzu.com.sgamericanpharmaceuticalreview.comnih.govomicsonline.org.

Future Research Directions and Challenges in Isoindolin 2 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge for "Isoindolin-2-ol" chemistry lies in establishing efficient and sustainable synthetic routes. Current methods for isoindoline (B1297411) synthesis are diverse, but specific pathways to N-hydroxyisoindolines are less defined. Future research should focus on:

Direct N-Hydroxylation: Developing selective methods for the direct N-hydroxylation of the isoindoline nitrogen atom, potentially using mild oxidizing agents or catalytic systems.

Green Chemistry Approaches: Prioritizing synthetic routes that minimize waste, utilize renewable reagents, and operate under energy-efficient conditions, aligning with broader sustainability goals in chemical synthesis a-star.edu.sgchemrxiv.org.

Stereoselective Synthesis: For chiral derivatives, developing enantioselective or diastereoselective synthetic strategies will be crucial, especially for pharmaceutical applications where stereochemistry dictates biological activity ontosight.ainih.gov.

Exploration of Underexplored Reactivity Pathways

The unique electronic and structural features of an N-hydroxyisoindoline could unlock novel reactivity. Research should investigate:

Redox Chemistry: The N-OH moiety might participate in redox reactions, potentially serving as an oxidant or reductant under specific conditions.

Rearrangement Reactions: Exploring potential rearrangements of the N-hydroxy group or the isoindoline core under thermal, photochemical, or catalytic activation.

Functional Group Interconversion: Developing methods to transform the N-hydroxy group into other functionalities, thereby expanding the chemical space accessible from this compound precursors.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry offers powerful tools to predict properties, reaction pathways, and biological interactions, accelerating discovery. For this compound, computational approaches can:

Predict Physicochemical Properties: Employ density functional theory (DFT) and other quantum chemical methods to calculate electronic structure, stability, and reactivity of potential this compound isomers and derivatives chemrxiv.orgdergipark.org.trupenn.edu.

Model Reaction Mechanisms: Simulate catalytic cycles and reaction intermediates to elucidate preferred synthetic pathways and optimize reaction conditions researchgate.netchemrxiv.orgchemrxiv.org.

Virtual Screening and Docking: Predict binding affinities of this compound derivatives to biological targets, aiding in the identification of lead compounds for drug discovery upenn.edu.

Expansion into Novel Material Science Applications

While pharmaceuticals are a primary focus for isoindolines, the unique structure of this compound could lend itself to materials science applications. Future research could explore:

Luminescent Materials: Investigating if the isoindoline core, potentially modified by the N-hydroxy group, can be incorporated into fluorescent or phosphorescent materials for applications in organic light-emitting diodes (OLEDs) or sensors a-star.edu.sgroutledge.com.

Polymer Science: Exploring the incorporation of this compound units into polymer backbones or as pendant groups to impart specific thermal, mechanical, or electronic properties.

Catalysis: Designing isoindoline-based ligands or organocatalysts, where the N-hydroxy group might play a role in catalytic activity or coordination.

Application of Artificial Intelligence and Machine Learning in this compound Research

AI and ML are revolutionizing chemical discovery. Their application to this compound research could significantly accelerate progress:

AI-Driven Synthesis Planning: Utilizing ML algorithms to predict optimal synthetic routes, identify novel reaction conditions, and design synthetic pathways for this compound derivatives eurekalert.orgmdpi.comyoutube.com.

Predictive Property Modeling: Employing ML models trained on existing isoindoline data to predict the properties (e.g., solubility, stability, biological activity) of hypothetical this compound structures mpie.denih.gov.

High-Throughput Virtual Screening: Using AI to rapidly screen large virtual libraries of this compound derivatives for potential drug candidates or materials with desired characteristics upenn.edueurekalert.org.

Automated Experimentation: Integrating AI with robotic platforms to automate synthesis and property testing, creating rapid feedback loops for optimization.

The isoindoline scaffold is a well-established and versatile structural unit with significant implications in medicinal chemistry and beyond. While specific data on "this compound" remains nascent, the broader understanding of hydroxylated isoindoline derivatives provides a strong foundation for future research. By leveraging advanced synthetic methodologies, computational tools, AI, and a focus on novel applications in materials science, the chemical community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and innovations.

List of All Compound Names Mentioned:

this compound (Hypothetical/Focus Compound)

2-(1,3-Dihydroisoindol-2-yl)butan-1-ol

(R)-2-(Isoindolin-2-yl)butan-1-ol

2,3-Dihydro-1H-isoindol-4-ol

Isoindolin-5-ol hydrochloride

1-(Isoindolin-2-yl)propan-2-ol

Thalidomide

Lenalidomide

Apremilast

Indoprofen

Chlorthalidone

Midostaurin

Mazindol

Chlorisondamine

Phosmet

Aristolactam BII

K-252a

Pagoclone

Pazinaclone

Navoximod

1,3-bis(bispyridin-2-ylimino)isoindolin-4-ol

2-(2-iodophenyl)isoindolin-1,3-dione

Q & A

Q. What established synthetic routes are available for isoindolin-2-ol, and how can reaction conditions be optimized for higher yields?

this compound synthesis typically involves catalytic hydrogenation of isoindoline derivatives or cyclization of substituted benzamides. Key parameters for optimization include solvent polarity (e.g., ethanol vs. DMF), temperature control (80–120°C), and catalyst selection (e.g., palladium on carbon for hydrogenation). Reaction progress should be monitored via TLC or HPLC, with purification achieved through recrystallization or column chromatography. Yield improvements often require iterative adjustments to stoichiometry and exclusion of moisture/oxygen .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming structural identity, with characteristic peaks for the isoindoline ring (δ 3.5–4.5 ppm for CH₂ groups) and hydroxyl protons (broad singlet at δ 1.5–3.0 ppm). Infrared (IR) spectroscopy validates functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) confirms molecular ion peaks. Data should be cross-referenced with computational predictions (e.g., ChemDraw simulations) .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound pharmacology?

Use databases like PubMed and SciFinder with keywords: "this compound," "biological activity," and "structure-activity relationship (SAR)." Filter results by study type (in vitro, in vivo) and molecular targets (e.g., kinases, GPCRs). Tabulate findings to highlight understudied areas, such as this compound’s effects on neurodegenerative pathways or its pharmacokinetic properties. Prioritize recent studies (post-2020) to avoid redundancy .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in this compound’s reported binding affinities across studies?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model this compound’s interactions with target proteins. Compare binding poses across crystal structures (PDB database) to identify discrepancies in protonation states or solvent accessibility. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to reconcile conflicting affinity data. Adjust force field parameters to account for solvent effects or flexible binding pockets .

Q. What strategies are effective for optimizing this compound derivatives to enhance blood-brain barrier (BBB) penetration?

Apply Lipinski’s Rule of Five and polar surface area (PSA) calculations to prioritize derivatives with logP < 5 and PSA < 90 Ų. Introduce fluorine atoms or methyl groups to improve lipid solubility. Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability (Papp). Correlate results with quantitative structure-property relationship (QSPR) models to refine synthetic priorities .

Q. How should researchers address inconsistencies in this compound’s reported cytotoxicity profiles?

Re-evaluate experimental conditions: cell line authenticity (STR profiling), assay duration (48 vs. 72 hours), and control compounds (e.g., doxorubicin for apoptosis). Perform dose-response curves (IC₅₀) with triplicate technical replicates and statistical validation (ANOVA, p < 0.05). Cross-reference with transcriptomic data (RNA-seq) to identify off-target effects or metabolic activation pathways .

Methodological Best Practices

Q. What ethical and reproducibility standards apply to this compound research involving biological assays?

Follow ARRIVE guidelines for in vivo studies, including randomization, blinding, and power analysis. For cell-based assays, document passage numbers, media composition, and mycoplasma testing. Raw data (spectra, chromatograms) must be archived in repositories like Zenodo. Disclose conflicts of interest and adhere to journal-specific ethics policies (e.g., IOPscience guidelines) .

Q. How should this compound research be structured in a manuscript to meet journal requirements?

- Abstract : Highlight novelty (e.g., first SAR study targeting kinase X).

- Methods : Detail synthetic procedures, including solvent volumes and reaction times.

- Results : Use tables to compare yields, spectral data, and bioactivity (IC₅₀ values).

- Discussion : Contrast findings with prior work, emphasizing mechanistic insights.

- Supporting Information : Include NMR/FID files, HPLC chromatograms, and docking parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.